molecular formula C18H18N4O2 B6524449 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 440330-29-0

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No. B6524449
CAS RN: 440330-29-0
M. Wt: 322.4 g/mol
InChI Key: PLFNJUFILCLHDY-UHFFFAOYSA-N
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Description

The compound “4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide” is a type of 4-oxo-3,4-dihydro-1,2,3-benzotriazine . It’s used as a modulator of GPR139, a G protein-coupled receptor . The compound acts as an agonist of GPR139 and is used in treating diseases, disorders, or conditions associated with GPR139 .


Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .


Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain . The molecules in the crystal packing are linked by means of a weak C–H···X H-bond (X = N/O) .


Chemical Reactions Analysis

The compound is part of the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class of compounds. These compounds can undergo various chemical reactions, including diazotization, to form different derivatives .

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist to this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to changes in cell function. The exact nature of these changes depends on the specific role of GPR139 in the cell.

properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(2)19-17(23)14-9-7-13(8-10-14)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFNJUFILCLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

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